3-Ethoxy-4-hydroxybenzyl alcohol

Vascular pharmacology Vasorelaxation L-type calcium channel

Choose 3-Ethoxy-4-hydroxybenzyl alcohol (ethyl vanillyl alcohol) when higher vasorelaxant potency or oxidative stability is required. Its ethoxy substitution delivers greater efficacy than vanillyl alcohol in arterial assays and superior fragrance stability vs aldehyde analogs. Serves as the essential intermediate for Methyl Diantilis and related ethers. For impurity profiling, stability studies, or fragrance development, verify the ethoxy-substituted alcohol grade—standard vanillin or vanillyl alcohol cannot substitute.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 4912-58-7
Cat. No. B1330712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4-hydroxybenzyl alcohol
CAS4912-58-7
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CO)O
InChIInChI=1S/C9H12O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,10-11H,2,6H2,1H3
InChIKeyULCZGZGLABEWDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble, Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-4-hydroxybenzyl alcohol (CAS 4912-58-7): Procurement-Relevant Identity and Physicochemical Baseline


3-Ethoxy-4-hydroxybenzyl alcohol (CAS 4912-58-7), systematically designated as benzenemethanol, 3-ethoxy-4-hydroxy- [1] and commonly referred to as ethyl vanillyl alcohol (EtVA), is a phenolic benzyl alcohol derivative with molecular formula C9H12O3 (molecular weight: 168.19 g/mol) [2]. The compound is structurally characterized by three oxygen-containing functional groups on the aromatic ring: an ethoxy substituent at the meta position, a phenolic hydroxyl group at the para position, and a primary hydroxymethyl group (-CH2OH) [3]. This substitution pattern distinguishes it from vanillyl alcohol (3-methoxy-4-hydroxybenzyl alcohol) by the replacement of a methoxy group with an ethoxy group, a structural modification that alters both lipophilicity and certain biological activities relative to its methoxy counterpart. The compound is synthesized industrially via sodium borohydride reduction of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) [4] and appears as a white to off-white crystalline solid with a reported melting point of 66-69 °C [4].

3-Ethoxy-4-hydroxybenzyl alcohol (Ethyl Vanillyl Alcohol): Why Vanillyl Alcohol or Vanillin Cannot Substitute Without Functional Consequence


Substitution of 3-ethoxy-4-hydroxybenzyl alcohol with vanillyl alcohol (3-methoxy-4-hydroxybenzyl alcohol) or vanillin (3-methoxy-4-hydroxybenzaldehyde) is not functionally equivalent in multiple scientific and industrial contexts. In vascular pharmacology, the replacement of the methoxy group with an ethoxy group produces a measurable increase in vasorelaxant potency, with ethyl vanillyl alcohol (EtVA) demonstrating greater efficacy than both vanillin (VA) and vanillyl alcohol (VAA) in isolated porcine arteries [1]. In fragrance development, the chemical stability differential is critical: vanillyl alcohols exhibit superior stability compared to the aldehyde parent compounds (vanillin/ethyl vanillin), enabling applications where oxidative or thermal degradation of the aldehyde would compromise product integrity [2]. In synthetic organic chemistry, 3-ethoxy-4-hydroxybenzyl alcohol serves as an essential intermediate for etherification reactions that produce commercially important fragrance molecules such as Methyl Diantilis, a role that neither vanillyl alcohol nor vanillin can fulfill directly without additional synthetic steps [3]. These differences arise from the specific ethoxy substitution pattern and the reduced alcohol functionality rather than the oxidized aldehyde state, underscoring that substitution decisions must be guided by the specific performance requirements of the intended application rather than general class membership.

3-Ethoxy-4-hydroxybenzyl alcohol (Ethyl Vanillyl Alcohol) Evidence-Based Differentiation: Quantitative Head-to-Head Comparisons for Procurement and Selection


Ethyl Vanillyl Alcohol vs. Vanillyl Alcohol and Vanillin: Potency Ranking in Vascular Smooth Muscle Relaxation

In a head-to-head comparative study of vanillin and vanillin analogs in isolated porcine coronary and basilar arteries, ethyl vanillyl alcohol (EtVA, 3-ethoxy-4-hydroxybenzyl alcohol) exhibited greater vasorelaxant potency than both vanillyl alcohol (VAA) and vanillin (VA). The compounds caused concentration-dependent relaxations of U46619-contracted arteries with a clear potency order [1]. The relaxations were not inhibited by endothelium removal, NO synthase inhibitors, cyclooxygenase inhibitors, soluble guanylyl cyclase inhibitors, or various potassium channel blockers, suggesting a direct action on vascular smooth muscle. VA and its analogs inhibited contractions induced by Ca²⁺ reintroduction in coronary arteries and by an opener of L-type Ca²⁺-channels, indicating that the vasorelaxant mechanism involves inhibition of L-type Ca²⁺ channel activity [1].

Vascular pharmacology Vasorelaxation L-type calcium channel

Ethyl Vanillyl Alcohol vs. Vanillin/Ethyl Vanillin: Chemical Stability as a Vanilla Odorant Alternative

Patent literature explicitly identifies 3-ethoxy-4-hydroxybenzyl alcohol (ethylvanillyl alcohol) as a chemically stable alternative to vanillin and ethyl vanillin in fragrance compositions [1]. The fragrance composition disclosed comprises ethylvanillyl alcohol as a component that imparts vanilla-like odor properties while offering chemical stability not achievable with the corresponding aldehydes [1]. The patent further notes that ethylvanillyl alcohol has an odor quality and odor strength similar to vanillin, making it particularly preferable as a replacement [2]. In specific blend formulations, mixing ethylvanillyl alcohol with 2-ethoxy-4-methylphenol at a predetermined blending ratio expressed a sweet isoeugenol-like, vanillin-like odor [3].

Fragrance chemistry Flavor formulation Chemical stability

3-Ethoxy-4-hydroxybenzyl alcohol as an Isolable Synthetic Intermediate: Comparative Ease of Isolation vs. Vanillyl Alcohol

In the two-step synthesis of Methyl Diantilis, a commercially important fragrance, 3-ethoxy-4-hydroxybenzyl alcohol serves as the critical intermediate obtained via sodium borohydride reduction of ethyl vanillin [1]. Teaching laboratory documentation indicates that ethyl vanillin is selected as the starting material over vanillin specifically because the reduction product, 3-ethoxy-4-hydroxybenzyl alcohol, is easier to isolate than the product obtained from the reduction of vanillin [2]. The molecular weight of the target compound is 168.19 g/mol with a melting point of 66-69 °C, compared to ethyl vanillin (starting aldehyde) at 166.18 g/mol with melting point of 76-79 °C [2]. This intermediate is subsequently etherified with methanol (or ethanol, 1-propanol, or 2-propanol) using Amberlyst-15 resin to yield 3-ethoxy-4-hydroxybenzyl alkyl ethers, all of which possess pronounced olfactive notes [1]. Theoretical yield calculations from a representative laboratory protocol indicate a theoretical yield of approximately 1.5 g of ethyl vanillyl alcohol from 1.62 g of ethyl vanillin (0.00975 moles) [3].

Organic synthesis Fragrance intermediate Borohydride reduction

Physicochemical Property Differentiation: LogP, Melting Point, and Molecular Descriptors vs. Vanillyl Alcohol

3-Ethoxy-4-hydroxybenzyl alcohol (ethyl vanillyl alcohol) exhibits distinct physicochemical properties compared to its methoxy analog vanillyl alcohol. The calculated partition coefficient XLogP3 is 1.0 , indicating moderate lipophilicity. The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors, with 3 rotatable bonds . Physical property data reported in chemical databases indicate a melting point of 73-75 °C, a boiling point of 219.85-220 °C at 101.8-102.1 kPa, a density of 1.31 at 20 °C, and an acid dissociation constant (pKa) of 10.1 at 25 °C [1]. The monoisotopic mass is 168.078644 Da . These values differ from vanillyl alcohol (molecular weight 154.16 g/mol; XLogP3 approximately 0.5-0.7) due to the replacement of the methoxy substituent with an ethoxy group, which increases both molecular weight and lipophilicity.

Physicochemical properties Lipophilicity Formulation

Ethyl Vanillyl Alcohol as an Ethyl Vanillin Impurity Marker: Analytical Reference Standard Application

In pharmaceutical quality control, ethyl vanillin (the aldehyde precursor to 3-ethoxy-4-hydroxybenzyl alcohol) is subject to USP-NF monograph specifications that define an assay range of 98.0-101.0% [1]. Ethyl vanillin analytical standards are commercially available for use in quantitative determination of ethyl vanillin in vanillin extract products using headspace-solid phase microextraction combined with GC-MS and LC-MS . As the reduced alcohol derivative of ethyl vanillin, 3-ethoxy-4-hydroxybenzyl alcohol serves as a relevant reference compound for impurity profiling and stability studies in pharmaceutical and food-grade ethyl vanillin products. The structural relationship (aldehyde → alcohol reduction) positions this compound as a potential impurity or degradation product marker.

Pharmaceutical analysis Impurity profiling Reference standard

3-Ethoxy-4-hydroxybenzyl alcohol (CAS 4912-58-7): Evidence-Validated Application Scenarios for Scientific and Industrial Procurement


Vascular Pharmacology: Investigating L-Type Calcium Channel-Mediated Vasorelaxation

Researchers investigating vanilloid compounds in vascular smooth muscle should prioritize 3-ethoxy-4-hydroxybenzyl alcohol (ethyl vanillyl alcohol) over vanillyl alcohol or vanillin when higher potency is required. Direct head-to-head comparison in isolated porcine coronary and basilar arteries demonstrates that EtVA exhibits the highest vasorelaxant potency among the three tested vanillin analogs (rank order: VAA < VA < EtVA), with the effect attributed to L-type Ca²⁺ channel inhibition [1].

Fragrance and Flavor Formulation: Chemically Stable Vanilla Odorant Replacement

Formulators developing fragrance compositions requiring vanilla-like odor properties with enhanced chemical stability should procure ethylvanillyl alcohol as an alternative to vanillin or ethyl vanillin. Patent literature explicitly identifies ethylvanillyl alcohol as a chemically stable component that imparts vanilla odor quality and strength similar to vanillin, with blend formulations (e.g., with 2-ethoxy-4-methylphenol) producing sweet isoeugenol-like vanillin-like odors [1] [2].

Organic Synthesis: Intermediate for Methyl Diantilis and Related Fragrance Ethers

Synthetic chemists manufacturing Methyl Diantilis or related 3-ethoxy-4-hydroxybenzyl alkyl ethers require 3-ethoxy-4-hydroxybenzyl alcohol as the essential intermediate. This compound is produced via sodium borohydride reduction of ethyl vanillin and subsequently etherified with alcohols (methanol, ethanol, 1-propanol, or 2-propanol) to yield commercially valuable fragrance compounds [3]. The compound is noted for easier isolation compared to the vanillyl alcohol analog, providing practical synthetic advantages [4].

Pharmaceutical Quality Control: Impurity Profiling of Ethyl Vanillin

Analytical laboratories performing impurity profiling and stability studies on ethyl vanillin-containing pharmaceutical preparations should procure 3-ethoxy-4-hydroxybenzyl alcohol as a reference compound. Ethyl vanillin is subject to USP-NF monograph specifications (98.0-101.0% assay) [5], and the reduced alcohol derivative serves as a relevant marker for impurity and degradation product monitoring using validated GC-MS or LC-MS methods .

Technical Documentation Hub

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